N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine
Description
The compound “N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine” features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at the N1 position and a glycine moiety at the C3 position. The glycine substituent introduces zwitterionic properties, which may improve aqueous solubility compared to non-polar analogs.
Properties
CAS No. |
569351-67-3 |
|---|---|
Molecular Formula |
C10H9ClN4O3 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazol-3-yl]amino]acetic acid |
InChI |
InChI=1S/C10H9ClN4O3/c11-6-1-3-7(4-2-6)15-10(18)13-9(14-15)12-5-8(16)17/h1-4H,5H2,(H,16,17)(H2,12,13,14,18) |
InChI Key |
JRPIFGCXVXNJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NC(=N2)NCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the triazole ring. The final step involves the reaction of the triazole with chloroacetic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for monitoring and controlling reaction conditions.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The 1,2,4-triazole ring serves as the central reactive scaffold, enabling diverse transformations:
-
Nucleophilic Substitution : The triazole nitrogen atoms can undergo alkylation or arylation. For example, reactions with alkyl halides in basic conditions yield N-alkylated derivatives .
-
Cycloaddition Reactions : The triazole participates in 1,3-dipolar cycloadditions with sulfonyl azides, forming fused heterocycles (e.g., triazolothiadiazoles) .
-
Oxidation/Reduction : The ring is stable under mild oxidation but can be reduced to dihydrotriazoles using agents like LiAlH₄.
Amide Bond (Glycine Moiety)
-
Hydrolysis : Acidic or alkaline conditions cleave the amide bond, yielding 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-amine and glycine .
-
Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, often under reflux in ethanol .
Chlorophenyl Group
-
Electrophilic Substitution : The para-chloro substituent directs electrophilic aromatic substitution (e.g., nitration or sulfonation) at the ortho and meta positions .
5-Oxo Group
-
Tautomerism : The keto-enol tautomerism of the 5-oxo group influences reactivity, enabling enolate formation in basic media for further alkylation .
Key Reaction Pathways and Conditions
Antifungal and Anticancer Activity
-
Derivatives synthesized via N-alkylation exhibited antifungal activity against Candida albicans (IC₅₀ = 5.2 µM) and Aspergillus niger (IC₅₀ = 3.8 µM) .
-
Schiff base derivatives demonstrated moderate cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 0.71–4.49 µM) .
Mechanistic Insights
-
Density functional theory (DFT) studies revealed that cycloaddition reactions proceed via asynchronous bond formation, with electron-deficient azides accelerating reactivity .
Synthetic Methodologies
-
Green Synthesis : Solvent-free grinding techniques with lemon juice as a biocatalyst enabled efficient triazole formation (yield: 82–91%) .
-
Industrial Optimization : Continuous flow reactors improved scalability and purity for N-alkylation steps.
Stability and Handling
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with structural similarities to N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis. The presence of the triazole moiety is believed to enhance this activity by disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Antihypertensive Effects
The compound may also possess antihypertensive properties due to its structural features that allow it to act as an antagonist at angiotensin II receptors (AT1). This interaction can lead to reduced blood pressure through non-competitive inhibition. Studies on related compounds have demonstrated their ability to effectively lower blood pressure in animal models by blocking these receptors.
Enzyme Inhibition
this compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase and urease. The mechanism of action involves binding interactions facilitated by hydrogen bonding and hydrophobic interactions with the active sites of these enzymes. This inhibition could have therapeutic implications for conditions like Alzheimer's disease and hypertension.
Data Tables
| Activity Type | Target Organism/Enzyme | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate to Strong | |
| Antihypertensive | AT1 Receptors | High | |
| Enzyme Inhibition | Acetylcholinesterase | Strong |
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Antibacterial Screening
A study evaluated a series of triazole derivatives similar to this compound and found significant antibacterial activity against multiple strains including Bacillus subtilis and Escherichia coli. This suggests a promising avenue for developing new antibacterial agents.
Antihypertensive Research
Research into triazole-containing compounds has shown their effectiveness in lowering blood pressure in animal models by inhibiting AT1 receptors. This indicates that this compound may have similar therapeutic potential for managing hypertension.
Enzyme Interaction Studies
Investigations into the binding interactions of structurally related compounds revealed strong inhibitory effects on urease and acetylcholinesterase. These findings suggest that this compound could be beneficial in treating conditions such as hypertension and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-((1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)amino)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s glycine substituent distinguishes it from sulfur-containing analogs (e.g., thione in 6h or sulfanyl in ’s compound), which may reduce redox reactivity while enhancing hydrogen-bonding capacity.
- Unlike 6h’s benzoxazole extension, the target’s simpler chlorophenyl group may reduce steric hindrance, favoring interactions with flat binding pockets.
- The absence of electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) suggests moderate electrophilicity for the target compound.
Physicochemical Properties and Spectroscopic Data
While spectroscopic data for the target compound are unavailable in the provided evidence, comparisons with 6h and analogs reveal trends:
Notes:
- The glycine moiety likely enhances water solubility compared to 6h’s lipophilic benzoxazole and thione groups.
- The absence of a C=S bond (1243 cm⁻¹ in 6h) in the target compound may reduce susceptibility to nucleophilic attack.
Computational Analysis and Molecular Modeling
Key insights from computational tools referenced in the evidence:
- Docking Studies : AutoDock4 simulations could predict binding poses, with the glycine moiety forming salt bridges (e.g., with lysine or arginine residues) and the chlorophenyl group participating in π-π stacking.
Biological Activity
N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 251.67 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of triazole derivatives. For instance, compounds containing the triazole scaffold have demonstrated the ability to inhibit neuroinflammation and oxidative stress pathways. Specifically, they can block the NF-κB signaling pathway, which is crucial in neurodegenerative diseases like Alzheimer's disease (AD) .
Antimicrobial Activity
This compound has been evaluated for its antibacterial properties. Research indicates that compounds with similar structures exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. AChE inhibitors can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Neuroprotective Study
A study involving a related triazole compound demonstrated significant improvements in cognitive function in scopolamine-induced memory impairment models. The compound showed a high degree of blood-brain barrier permeability and exhibited neuroprotective effects by reducing reactive oxygen species (ROS) generation .
Antimicrobial Screening
In antimicrobial assays, derivatives of triazole were tested against multiple pathogens. The results indicated that certain modifications to the triazole structure could enhance antibacterial potency significantly. For example, compounds with specific substituents on the phenyl ring displayed IC50 values in the low micromolar range against Escherichia coli and Staphylococcus aureus .
Data Tables
Q & A
Q. What are the established synthetic routes for N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine, and what key reaction conditions are required?
The compound can be synthesized via cyclization of aminoguanidine derivatives with carbonyl precursors. For example, reactions with tosyl isocyanate (TsNCO) in anhydrous tetrahydrofuran (THF) under reflux for ≥9 hours yield triazolone derivatives. Excess TsNCO (≥3 equivalents) is critical to avoid side reactions and ensure complete cyclization . Structural confirmation typically involves elemental analysis (C, H, N), NMR, IR, and mass spectrometry.
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bond angles, torsion angles, and stereochemistry. For example, bond lengths such as C10–N1 (1.384 Å) and Cl1–C15 (1.737 Å) are validated through crystallographic data . Complementary techniques like NMR (e.g., coupling constants) and IR (e.g., carbonyl stretching at ~1700 cm⁻¹) further corroborate functional groups .
Q. What are the primary applications of N-substituted triazolone derivatives in biomedical research?
Analogous compounds, such as N-(4-chlorophenyl)-glycine derivatives, are used in dental adhesives for their electron-withdrawing properties, enhancing bonding efficacy. These derivatives may also serve as enzyme inhibitors or intermediates in drug discovery for targeting oxidative pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing triazolone derivatives, and what are common pitfalls?
Yield optimization requires strict control of stoichiometry (e.g., 3:1 TsNCO:aminoguanidine), solvent purity (anhydrous THF), and reaction time. Substoichiometric TsNCO (e.g., 2 equivalents) leads to incomplete cyclization and complex byproducts . Advanced monitoring via TLC or in-situ FTIR can detect intermediate formation and guide endpoint determination.
Q. What analytical strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies in bond angles or tautomeric forms (e.g., keto-enol equilibria) may arise between solution-phase (NMR) and solid-state (X-ray) data. Dynamic NMR experiments at variable temperatures can assess tautomerization rates, while Hirshfeld surface analysis of crystallographic data identifies intermolecular interactions influencing solid-state conformation .
Q. How does the electronic environment of the 4-chlorophenyl group influence the compound’s reactivity and intermolecular interactions?
The electron-withdrawing chlorine atom stabilizes negative charge density on the triazolone ring, enhancing hydrogen-bonding interactions with glycine residues. This is evident in crystallographic packing diagrams showing C–H···O and N–H···Cl contacts, which affect solubility and crystal lattice stability .
Q. What computational methods complement experimental data for predicting physicochemical properties?
Density Functional Theory (DFT) calculations predict molecular electrostatic potential (MEP) surfaces, validating experimental pKa values (e.g., predicted pKa = 0.21±0.10) and dipole moments. Molecular dynamics simulations further model solvation effects and partition coefficients (logP) for bioavailability studies .
Methodological Considerations
- Crystallography : Use SHELXL for high-resolution refinement, particularly for handling twinned data or pseudosymmetry .
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates .
- Data Validation : Cross-reference NMR chemical shifts with Cambridge Structural Database (CSD) entries to identify atypical resonances caused by steric hindrance or conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
